

18-Oxocortisol as a weak mineralocorticoid and glucocorticoid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	18-Oxocortisol				
Cat. No.:	B1195184	Get Quote			

18-Oxocortisol: A Weak Mineralocorticoid and Glucocorticoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

18-Oxocortisol is a hybrid steroid that exhibits weak agonist activity at both the mineralocorticoid (MR) and glucocorticoid (GR) receptors. Structurally similar to both aldosterone and cortisol, it is synthesized in the adrenal zona glomerulosa. While not a potent hormone, its production is notably elevated in certain pathological conditions such as primary aldosteronism, making it a subject of interest in endocrine research and as a potential biomarker. This technical guide provides a comprehensive overview of the mineralocorticoid and glucocorticoid properties of **18-oxocortisol**, including quantitative data on its receptor binding and biological activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction

18-Oxocortisol is a C-18 oxygenated metabolite of cortisol, structurally resembling aldosterone with the addition of a 17α -hydroxy group.[1] Its synthesis requires the action of both aldosterone synthase (CYP11B2) and 17α -hydroxylase (CYP17A1), enzymes typically localized to the zona glomerulosa and zona fasciculata of the adrenal cortex, respectively.[1]



The co-expression of these enzymes in some zona glomerulosa cells allows for the production of **18-oxocortisol**.[1] This steroid has been shown to possess both mineralocorticoid and glucocorticoid activity, albeit significantly weaker than the primary endogenous ligands for these receptors, aldosterone and cortisol.[1][2]

The clinical relevance of **18-oxocortisol** lies primarily in its utility as a biomarker for distinguishing subtypes of primary aldosteronism.[1] Patients with aldosterone-producing adenomas (APAs), particularly those with KCNJ5 mutations, exhibit significantly higher levels of **18-oxocortisol** compared to individuals with idiopathic bilateral hyperaldosteronism.[1] Despite its weak intrinsic activity, understanding the biological effects of **18-oxocortisol** is crucial for elucidating its potential role in the pathophysiology of hypertension and other endocrine disorders.

Quantitative Data on Biological Activity

The mineralocorticoid and glucocorticoid activities of **18-oxocortisol** have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a comparative perspective against potent, reference agonists.

Table 1: Mineralocorticoid Activity of 18-Oxocortisol

Assay Type	Parameter	18-Oxocortisol Activity (% of Aldosterone)	Reference
Receptor Binding (Rat Kidney Homogenates)	Relative Binding Affinity	1.7%	[1]
Receptor Binding (Rat Kidney Slices)	Displacement Activity	8.1%	[1][3]
In Vivo Bioassay (Adrenalectomized Rat)	In Vivo Potency	0.6% - 1.3%	[1][2][3]

Table 2: Glucocorticoid Activity of 18-Oxocortisol



Assay Type	Parameter	18-Oxocortisol Activity (% of Dexamethason e)	18-Oxocortisol Activity (% of Cortisol)	Reference
Receptor Binding (Renal Cytosol)	Relative Binding Affinity	0.2%	-	[3]
In Vitro Bioassay (Hepatoma Cell Line - HTC)	Tyrosine Aminotransferas e Induction	1.06%	3.8%	[1][3]
In Vitro Bioassay (Fibroblast L- 929)	Inhibition of Cell Growth	-	4%	[3]

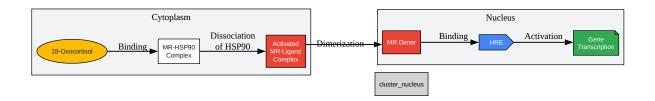
Signaling Pathways

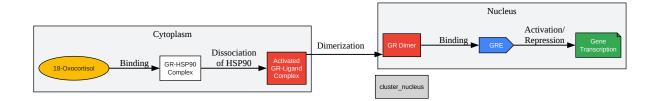
The biological effects of **18-oxocortisol** are mediated through its interaction with the mineralocorticoid and glucocorticoid receptors, which are ligand-activated transcription factors.

Mineralocorticoid Receptor (MR) Signaling Pathway

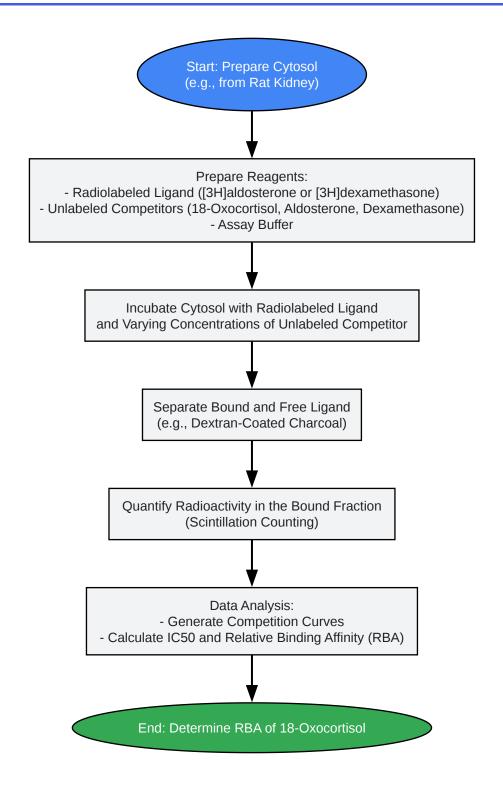
Upon binding to the MR in the cytoplasm, **18-oxocortisol** induces a conformational change in the receptor, leading to the dissociation of heat shock proteins.[4] The activated receptor-ligand complex then translocates to the nucleus, where it homodimerizes and binds to hormone response elements (HREs) on the DNA.[5] This interaction recruits co-activator proteins and the transcriptional machinery, leading to the transcription of target genes involved in sodium and potassium balance.[5]











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Effects of mineralocorticoids on Na+ and K+ excretion in the adrenalectomized rat -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Relationship between mineralocorticoids and renal Na+-K+-ATPase: sodium reabsorption
 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [18-Oxocortisol as a weak mineralocorticoid and glucocorticoid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195184#18-oxocortisol-as-a-weak-mineralocorticoid-and-glucocorticoid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.